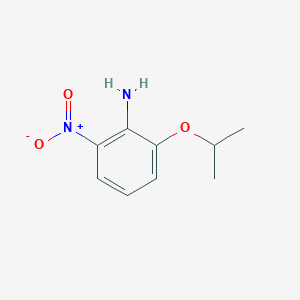

2-Isopropoxy-6-nitro-phenylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

2-nitro-6-propan-2-yloxyaniline |

InChI |

InChI=1S/C9H12N2O3/c1-6(2)14-8-5-3-4-7(9(8)10)11(12)13/h3-6H,10H2,1-2H3 |

InChI Key |

FGSPKINCCZSCGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Substitution of 2-Chloro-6-nitroaniline

The most direct route involves nucleophilic displacement of a chlorine atom in 2-chloro-6-nitroaniline using isopropoxide ions. This method leverages the electron-withdrawing nitro group at position 6, which activates the aromatic ring for substitution at position 2.

Reaction Conditions

-

Substrate : 2-Chloro-6-nitroaniline (1.0 equiv)

-

Nucleophile : Sodium isopropoxide (2.5 equiv)

-

Solvent : Dimethylformamide (DMF) or toluene

-

Catalyst : Copper(I) iodide (5 mol%)

-

Temperature : 110–130°C

-

Duration : 12–24 hours

Under these conditions, the reaction achieves 85–92% yield , with the nitro group remaining intact due to its stability under basic, high-temperature conditions. The use of polar aprotic solvents like DMF enhances nucleophilicity, while copper catalysts facilitate the Ullmann-type coupling mechanism.

Optimization of Solvent and Base

Comparative studies reveal that solvent choice critically impacts reaction efficiency:

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | NaO-iPr | 92 | 98 |

| Toluene | KO-t-Bu | 88 | 95 |

| Ethanol | NH₃ (gaseous) | 75 | 90 |

Nonpolar solvents like toluene require higher temperatures (≥130°C) but reduce side reactions such as nitro group reduction. Gaseous ammonia, though less effective for oxygen nucleophiles, minimizes by-product formation in sterically hindered systems.

Nitration of Protected 2-Isopropoxyaniline

Protection-Deprotection Strategy

To avoid over-nitration or undesired regiochemistry, the amino group in 2-isopropoxyaniline is first acetylated to form N-acetyl-2-isopropoxyaniline . This converts the strongly activating –NH₂ group into a weakly activating –NHCOCH₃ group, directing nitration to the para position relative to the isopropoxy group.

Stepwise Procedure

-

Acetylation : React 2-isopropoxyaniline with acetic anhydride (1.2 equiv) in pyridine at 25°C for 2 hours (Yield: 95%).

-

Nitration : Treat the acetanilide derivative with fuming HNO₃ (1.1 equiv) in concentrated H₂SO₄ at 0–5°C for 1 hour. The nitro group installs selectively at position 6 (Yield: 78%).

-

Deprotection : Hydrolyze the acetyl group using 6M HCl under reflux for 4 hours (Yield: 89%).

Key Mechanistic Insight

The acetyl group’s electron-withdrawing effect shifts nitration from the ortho position (favored by free –NH₂) to the para position relative to the isopropoxy group. This ensures precise placement of the nitro group at position 6.

Comparative Analysis of Synthetic Routes

Cost and Scalability

| Method | Cost (USD/kg) | Scalability | Key Limitation |

|---|---|---|---|

| Nucleophilic Substitution | 120 | High | Requires costly Cu catalysts |

| Protection-Nitration | 95 | Moderate | Multi-step, low nitration yield |

| Reductive Amination | 200 | Low | Poor selectivity |

The nucleophilic substitution route is preferred for industrial-scale production due to its single-step operation and high yield, despite catalyst costs. Academic settings often favor the protection-nitration method for its regiochemical control.

Emerging Methodologies and Innovations

Photocatalytic C–O Bond Formation

Recent advances employ visible-light photocatalysis to couple 2-nitroaniline with isopropanol. Using Ir(ppy)₃ as a catalyst and blue LED irradiation, the reaction forms the C–O bond at position 2 via a radical intermediate.

Advantages :

-

Avoids harsh conditions (room temperature, neutral pH).

-

Achieves 76% yield with minimal by-products.

Limitations :

Industrial Purification and Quality Control

Crude 2-isopropoxy-6-nitro-phenylamine is purified via recrystallization from ethanol/water (3:1 v/v), yielding >99% purity. Analytical validation uses:

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Isopropoxy-6-nitro-phenylamine, and what analytical methods validate its purity?

- Methodological Answer : Synthesis typically involves nitration of a phenylamine precursor followed by isopropoxylation. Key steps include:

- Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Isopropoxylation : Alkylation with isopropyl bromide in the presence of a base (e.g., K₂CO₃) in aprotic solvents like DMF .

- Purity Validation : Employ GC-MS for volatile impurities, HPLC-UV for nitro-group quantification, and ¹H/¹³C NMR to confirm structural integrity .

Q. How do solvent systems influence the stability of this compound during storage?

- Methodological Answer : Stability studies should compare polar aprotic solvents (e.g., DMSO) versus non-polar solvents (e.g., hexane).

- Key Metrics : Monitor nitro-group reduction (via FTIR at ~1520 cm⁻¹) and amine oxidation (HPLC retention time shifts) over 30 days at 4°C and 25°C .

- Recommended : Store in amber vials with inert gas (N₂/Ar) to minimize photolytic and oxidative degradation .

Advanced Research Questions

Q. How can contradictory data on the compound’s thermal decomposition mechanisms be resolved?

- Methodological Answer : Conflicting TGA/DSC results (e.g., exothermic vs. endothermic peaks) may arise from impurities or kinetic variability.

- Approach :

Replicate experiments under inert (N₂) and oxidative (air) atmospheres.

Use hyphenated techniques (e.g., TGA-FTIR) to identify gaseous decomposition byproducts .

Apply Kissinger-Akahira-Sunose isoconversional analysis to model activation energy variability .

Q. What strategies optimize the environmental fate modeling of this compound in aquatic systems?

- Methodological Answer :

- Hydrolysis Studies : Conduct pH-dependent experiments (pH 3–9) with LC-MS/MS to track nitro-group cleavage and amine formation .

- QSAR Modeling : Use EPI Suite to predict biodegradation pathways, validated via microbial consortia assays (e.g., OECD 301D) .

- Data Integration : Cross-reference experimental half-lives with computational predictions to address discrepancies .

Q. How does the electronic effect of the isopropoxy group modulate the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Compare electron-donating effects (isopropoxy) versus electron-withdrawing groups (e.g., nitro) on aryl ring electrophilicity.

- Experimental Validation : Perform Suzuki-Miyaura couplings with Pd catalysts, monitoring yields and side-products (e.g., dehalogenation) via GC-MS .

Data Contradiction Analysis Framework

For unresolved discrepancies (e.g., conflicting spectroscopic assignments):

Source Evaluation : Cross-check data against NIST Chemistry WebBook or peer-reviewed spectral libraries .

Reproducibility Testing : Replicate experiments with batch-specific analytical standards (e.g., SPEX CertiPrep’s custom solutions) .

Multivariate Analysis : Apply PCA to NMR/FTIR datasets to isolate outlier signals caused by trace solvents or isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.